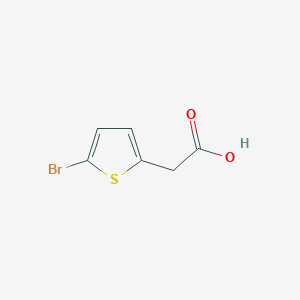

2-(5-bromothiophen-2-yl)acetic Acid

Description

Significance of Thiophene (B33073) Scaffolds in Heterocyclic Chemistry

Thiophene is a five-membered heterocyclic compound containing a sulfur atom, with the chemical formula C₄H₄S. wisdomlib.orgwikipedia.orgrroij.com This aromatic ring system is a fundamental building block in heterocyclic chemistry, valued for its distinct electronic and structural properties. wisdomlib.orgnumberanalytics.com The presence of the sulfur atom imparts unique reactivity to the thiophene ring, making it a versatile scaffold in the synthesis of more complex molecules. numberanalytics.comnih.gov Thiophene and its derivatives are not merely laboratory curiosities; they are found in various natural products and are integral components of many commercially available pharmaceuticals and agrochemicals. wikipedia.orgrroij.comnih.gov In many instances, a thiophene ring can replace a benzene (B151609) ring in a biologically active compound without a significant loss of activity, a testament to its bioisosteric similarity to benzene. wikipedia.orgrroij.com This has been demonstrated in drugs like the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, which is a thiophene analog of piroxicam. wikipedia.org

The aromaticity of thiophene, resulting from the delocalization of π-electrons across the ring, contributes to its stability. numberanalytics.com However, its reactivity in electrophilic substitution reactions is notably higher than that of benzene. nih.gov This enhanced reactivity, coupled with the ability to undergo a variety of chemical modifications, makes thiophene a highly sought-after component in the design and synthesis of new organic materials and therapeutic agents. numberanalytics.comnih.gov

Role of Halogen Substitution in Thiophene Derivatives for Synthetic and Biological Applications

The introduction of halogen atoms, such as bromine, onto the thiophene ring profoundly influences its chemical behavior and biological activity. Halogenation is a common and powerful tool in synthetic organic chemistry, providing a reactive handle for further molecular elaboration. nih.gov In the context of thiophene derivatives, halogen substitution, particularly at the 2 and 5 positions, is frequently employed to facilitate cross-coupling reactions. mdpi.com These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures. mdpi.comsciforum.net This synthetic utility is crucial for creating libraries of compounds for drug discovery and for developing novel organic electronic materials. sciforum.netrsc.orgsmolecule.com

From a biological perspective, halogenation can significantly impact a molecule's properties. The presence of a halogen can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org For instance, brominated thiophene derivatives have been investigated for their potential as antimicrobial and anticancer agents. smolecule.comnih.gov The specific placement of the halogen atom on the thiophene ring is critical, as it can direct the molecule's interaction with proteins and other biological macromolecules. acs.org The electron-withdrawing nature of halogens can also influence the electronic properties of the thiophene ring, which is a key consideration in the design of materials for applications such as organic solar cells. rsc.org

Overview of 2-(5-Bromothiophen-2-yl)acetic Acid as a Research Compound

Structural Classification and Unique Features

This compound is an organic compound that belongs to the class of halogenated thiophene acetic acid derivatives. Its molecular structure consists of a central thiophene ring, with a bromine atom attached at the 5-position and an acetic acid group at the 2-position. The systematic IUPAC name for this compound is (5-bromo-2-thienyl)acetic acid. sigmaaldrich.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H5BrO2S |

| Molecular Weight | 221.07 g/mol |

| InChI Key | HQIXXXJTRKTFIF-UHFFFAOYSA-N |

| CAS Number | 71637-38-2 |

This table is interactive. Click on the headers to sort.

The unique feature of this molecule lies in the specific arrangement of its functional groups. The bromine atom at the 5-position acts as a reactive site, particularly for palladium-catalyzed cross-coupling reactions. The acetic acid group at the 2-position not only influences the electronic properties of the thiophene ring but also provides a handle for forming amides, esters, and other derivatives. This bifunctionality makes this compound a versatile building block in organic synthesis.

Rationale for Academic Investigation

The academic interest in this compound stems from its potential as a precursor for the synthesis of a wide range of more complex molecules with interesting biological and material properties. The presence of both a reactive halogen and a carboxylic acid group allows for a diverse array of chemical transformations.

One area of significant research interest is its use as a scaffold for developing enzyme inhibitors. For example, derivatives of 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. nih.gov The bromo-substituted analogue, this compound, serves as a key intermediate in the synthesis of libraries of potential mPGES-1 inhibitors through reactions like the Suzuki-Miyaura cross-coupling. nih.gov

Furthermore, the structural motif of a halogenated thiophene is prevalent in materials science, particularly in the development of conducting polymers and organic semiconductors. numberanalytics.comrsc.org The ability to functionalize the thiophene ring via the bromine and acetic acid groups allows for the fine-tuning of the electronic and physical properties of the resulting materials. This makes this compound a valuable starting material for creating novel materials for electronic and optoelectronic applications.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromothiophen-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIXXXJTRKTFIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306391 | |

| Record name | 5-Bromo-2-thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71637-38-2 | |

| Record name | 5-Bromo-2-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71637-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-bromothiophen-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 2 5 Bromothiophen 2 Yl Acetic Acid and Analogues

Cross-Coupling Reactions Utilizing the Bromine Moiety

The bromine atom attached to the thiophene (B33073) ring is a key handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex aryl-thiophene structures.

Suzuki-Miyaura Coupling for Aryl-Thiophene Construction

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between organohalides and organoboron compounds, catalyzed by a palladium complex. nih.govd-nb.info This reaction is particularly effective for the arylation of 2-(5-bromothiophen-2-yl)acetic acid and its derivatives. nih.govresearchgate.net

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and ligands. researchgate.net Palladium(0) complexes, often generated in situ, are the active catalytic species. The catalytic cycle typically involves the oxidative addition of the bromo-thiophene to the Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com

Commonly used palladium sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂) with various phosphine (B1218219) ligands. nih.govresearchgate.net The choice of ligand is crucial as it influences the catalyst's stability, activity, and the scope of the reaction. Bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination, leading to higher yields and faster reaction times. researchgate.net

The Suzuki-Miyaura coupling of bromo-thiophenes is compatible with a wide range of aryl and heteroaryl boronic acids. nih.govnih.gov This allows for the synthesis of a diverse library of thiophene derivatives with different electronic and steric properties. However, the reaction can be sensitive to the nature of the boronic acid.

Electron-rich arylboronic acids generally react well, while electron-deficient ones can sometimes lead to lower yields or require modified reaction conditions. nih.gov Steric hindrance on the boronic acid can also impact the reaction efficiency. nih.gov For instance, ortho-substituted arylboronic acids may react more slowly or require more active catalyst systems. nih.gov Despite these limitations, the Suzuki-Miyaura coupling remains a highly versatile tool for the derivatization of this compound. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with Bromo-Thiophene Derivatives

| Bromo-Thiophene Derivative | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |

| 2-Bromo-5-(bromomethyl)thiophene | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | Good | nih.gov |

| 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 76 | nih.gov |

| 2,5-Dibromothiophene | Isopropenylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | KOH | 1,4-Dioxane/H₂O | - | nih.gov |

| 2,4-Dibromothiophene | p-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF | - | nih.gov |

| 2,5-Dibromo-3-hexylthiophene | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 77 | researchgate.net |

| 2,5-Dibromo-3-hexylthiophene | 3-Acetamidophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 72 | researchgate.net |

Other Transition Metal-Catalyzed Coupling Reactions for Thiophene Derivatives

Besides the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions can be employed to functionalize the thiophene ring. These include the Negishi, Stille, and Heck reactions, which utilize different organometallic reagents. mdpi.com

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. mdpi.com The Stille coupling uses organotin compounds, while the Heck reaction couples the organohalide with an alkene in the presence of a palladium catalyst and a base. mdpi.com These alternative methods can be advantageous when the corresponding boronic acids are unstable or difficult to prepare.

Functional Group Transformations of the Acetic Acid Moiety

The carboxylic acid group of this compound provides another site for chemical modification, most commonly through the formation of amides and esters. These transformations are crucial for developing derivatives with altered physicochemical properties and biological activities.

Formation of Amides and Esters

The synthesis of amides and esters from carboxylic acids is a fundamental transformation in organic chemistry. researchgate.netorganic-chemistry.org

Amide formation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. researchgate.netnih.gov Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or the use of coupling reagents that form a more reactive intermediate. organic-chemistry.orgorganic-chemistry.org Direct amidation by heating the carboxylic acid with an amine is also possible but often requires harsh conditions. nih.gov

Esterification can be accomplished through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic approach. e3s-conferences.org Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride, which then readily reacts with an alcohol. youtube.com The use of coupling agents, similar to amide synthesis, can also facilitate ester formation under milder conditions. organic-chemistry.org

Carboxylic Acid Reactions for Novel Compounds

The carboxylic acid group of this compound is a prime site for a variety of chemical transformations, leading to the synthesis of esters, amides, and other derivatives. These reactions are fundamental in modifying the compound's physicochemical properties and biological activity.

One of the most common reactions is esterification . While direct esterification with an alcohol under acidic catalysis is a standard method, more advanced techniques are often employed to achieve higher yields and milder reaction conditions. For instance, the Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), has been successfully applied to the synthesis of 2-ethylhexyl 5-bromothiophene-2-carboxylate from the analogous 5-bromothiophene-2-carboxylic acid. smolecule.com This method is highly effective for coupling carboxylic acids with a wide range of alcohols. smolecule.com

Amidation represents another critical derivatization strategy. The direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid is typically activated first. A common approach involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. impactfactor.orgderpharmachemica.com The resulting highly reactive acyl chloride can then readily react with a primary or secondary amine to form the corresponding amide. nih.gov This two-step process is a versatile method for creating a wide array of amide derivatives. For example, a similar approach has been used to synthesize N-(thiophen-2-yl) nicotinamide (B372718) derivatives. derpharmachemica.com Furthermore, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the direct formation of an amide bond between a carboxylic acid and an amine, as demonstrated in the synthesis of 2-(benzofuran-2-yl)-N-(4-hydroxyphenyl)acetamide. jgtps.com

These fundamental reactions of the carboxylic acid group allow for the introduction of diverse functionalities, enabling the synthesis of a broad spectrum of novel compounds derived from this compound.

Cyclization and Heterocyclic Ring Formation with 5-Bromothiophene Precursors

The 5-bromothiophene moiety within this compound and its analogues serves as a versatile scaffold for the construction of various heterocyclic ring systems. The bromine atom provides a reactive handle for cross-coupling reactions, while the thiophene ring itself can participate in cyclization processes, leading to the formation of complex polycyclic structures.

Synthesis of Imidazole (B134444) and Phenanthroimidazole Derivatives

The synthesis of imidazole-containing structures from thiophene precursors often involves the construction of the imidazole ring from a suitable functionalized thiophene. While direct synthesis from this compound is not explicitly detailed in the reviewed literature, the general strategies for imidazole synthesis can be applied. For instance, α-haloketones can react with amidines to form the imidazole ring. derpharmachemica.com It is conceivable that the acetic acid side chain of the title compound could be manipulated to generate a suitable α-haloketone precursor.

A more direct link is found in the synthesis of phenanthroimidazole derivatives. A notable example is the synthesis of 2-(5-bromothiophen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole. researchgate.net In this case, a bromo-substituted thiophene aldehyde is condensed with phenanthrene-9,10-diamine (B165750) and an aniline (B41778) derivative to construct the phenanthroimidazole core. This demonstrates the utility of bromo-thiophene precursors in building complex, fused heterocyclic systems.

Formation of Azetidinones and Pyrimidine (B1678525) Scaffolds

The construction of azetidin-2-one (B1220530) (β-lactam) rings typically involves the [2+2] cycloaddition of a ketene (B1206846) with an imine, a reaction known as the Staudinger synthesis. derpharmachemica.comjgtps.com The carboxylic acid of this compound can be converted to an acid chloride, which can then be treated with a base to form a ketene in situ. This ketene can subsequently react with a suitable imine to yield a β-lactam ring bearing the 5-bromothiophen-2-yl substituent. While specific examples starting from the title compound are not prevalent, the general applicability of this synthetic route is well-established for a variety of carboxylic acids. impactfactor.orgnih.gov

The synthesis of pyrimidine scaffolds often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine (B92328) or urea (B33335) derivative. nih.govnih.gov For instance, chalcones derived from 2-acetylthiophene (B1664040) can be reacted with guanidine hydrochloride to form 2-aminopyrimidines. ias.ac.in The 5-bromo-substituent on the thiophene ring can be carried through this reaction sequence. Furthermore, Suzuki-Miyaura cross-coupling reactions with 2-amino-5-bromopyrimidine (B17363) provide a route to C-5 linked aryl- and heteroaryl-pyrimidine derivatives. nih.gov These established methods suggest that this compound can be a precursor for pyrimidine-containing molecules through appropriate functional group transformations.

Oxidative Cyclization to Triazoloquinazolines

A significant application of 5-bromothiophene precursors is in the synthesis of triazoloquinazolines. Research has demonstrated that 3,5-disubstituted nih.govCurrent time information in Bangalore, IN.triazolo[4,3-c]quinazolines can be prepared via the oxidative cyclization of corresponding hydrazones. researchgate.netmdpi.com In a relevant study, 2-(5-bromothiophen-2-yl)quinazolin-4-one was used as a starting material. researchgate.net This quinazolinone was converted to the corresponding 4-hydrazinoquinazoline, which was then condensed with an aldehyde to form a hydrazone. The subsequent oxidative cyclization of this hydrazone using bromine in glacial acetic acid at room temperature afforded the desired 5-(5-bromothiophen-2-yl)-substituted 3-aryl nih.govCurrent time information in Bangalore, IN.triazolo[4,3-c]quinazoline. researchgate.net This method highlights a direct and efficient pathway to complex heterocyclic systems from a 5-bromothiophene precursor.

Incorporation into Oxadiazole Moieties

The 1,3,4-oxadiazole (B1194373) ring is another important heterocyclic motif that can be synthesized from carboxylic acid derivatives. A common method involves the dehydration of N,N'-diacylhydrazines, which can be prepared from the reaction of a carboxylic acid hydrazide with an acyl chloride. ijper.orgnih.govjocpr.com The carboxylic acid of this compound can be converted to its corresponding acid hydrazide. This hydrazide can then be reacted with another acyl chloride, and the resulting diacylhydrazine can be cyclized using a dehydrating agent like phosphorus oxychloride to yield a 2,5-disubstituted-1,3,4-oxadiazole with the 5-bromothiophen-2-ylmethyl group at one of the positions. nih.gov Another approach involves the oxidative cyclization of semicarbazones with bromine in acetic acid. jocpr.com While direct examples with the title compound are scarce, the synthesis of 2-aryl-5-(thiophen-2-yl)-1,3,4-oxadiazoles has been reported, indicating the feasibility of incorporating the thiophene moiety into oxadiazole rings. scilit.com

Halogenation Reactions on Thiophene Rings

The thiophene ring in this compound is susceptible to further electrophilic halogenation, allowing for the introduction of additional halogen atoms. This modification can significantly influence the electronic properties and reactivity of the molecule.

The synthesis of this compound itself is a prime example of a halogenation reaction, specifically the electrophilic bromination of 2-thiophen-2-ylacetic acid. This reaction is typically carried out using bromine in acetic acid, where the acetic acid group at the 2-position directs the incoming electrophile to the 5-position of the thiophene ring.

Further halogenation of the this compound molecule is also possible. For instance, treatment with an excess of a brominating agent like N-bromosuccinimide (NBS) or bromine under more forcing conditions could potentially lead to the introduction of a second bromine atom onto the thiophene ring. The synthesis of 2-(2,5-dibromothiophen-3-yl)acetic acid through the bromination of a thiophene derivative demonstrates that multiple halogenations on the thiophene ring are achievable. smolecule.com The positions of subsequent halogenations would be governed by the directing effects of the existing substituents on the thiophene ring. Similarly, chlorination can be achieved using appropriate chlorinating agents, leading to compounds such as 2-(5-chlorothiophen-2-yl)acetic acid. nih.gov These halogenation reactions provide a means to further diversify the chemical space accessible from this compound.

Advanced Spectroscopic and Structural Characterization of 2 5 Bromothiophen 2 Yl Acetic Acid and Derivatives

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. The resulting spectra offer a unique fingerprint, revealing the presence of specific functional groups and providing insights into the molecular structure.

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. For 2-(5-bromothiophen-2-yl)acetic acid, the infrared spectrum is characterized by a series of absorption bands that confirm the presence of the carboxylic acid and the substituted thiophene (B33073) ring.

The most prominent features in the FT-IR spectrum arise from the carboxylic acid group. A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration presents as a strong, sharp absorption band, typically between 1700 cm⁻¹ and 1720 cm⁻¹. The presence of the thiophene ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected to appear around 3100 cm⁻¹. The C=C stretching vibrations within the thiophene ring typically result in a series of absorptions in the 1300-1550 cm⁻¹ region. iosrjournals.orgresearchgate.net The C-S stretching modes of the thiophene ring can be observed at lower wavenumbers, generally between 600-800 cm⁻¹. iosrjournals.org The C-Br stretching vibration is expected to produce a band in the fingerprint region, typically below 600 cm⁻¹.

A representative table of expected FT-IR absorption bands for this compound is provided below, based on data from analogous compounds. iosrjournals.orgresearchgate.netresearchgate.net

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H Stretch (Thiophene Ring) | ~3100 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700-1720 | Strong, Sharp |

| C=C Stretch (Thiophene Ring) | 1300-1550 | Medium to Weak |

| C-S Stretch (Thiophene Ring) | 600-800 | Medium |

| C-Br Stretch | < 600 | Medium to Weak |

This table is generated based on typical values for the respective functional groups and may not represent the exact experimental values for this compound.

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to clearly show the vibrations of the thiophene ring. The symmetric C=C stretching vibrations of the thiophene ring, which may be weak in the IR spectrum, often produce strong bands in the Raman spectrum, typically in the 1300-1550 cm⁻¹ range. iosrjournals.orgspectrabase.com The C-S stretching modes of the thiophene ring are also readily observed in the Raman spectrum. iosrjournals.org The carbonyl (C=O) stretch of the carboxylic acid, while strong in the IR, will also be present in the Raman spectrum, though typically with lower intensity. researchgate.net

A table of expected FT-Raman active modes for this compound is presented below, based on data from related thiophene derivatives. iosrjournals.orgspectrabase.com

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| C-H Stretch (Thiophene Ring) | ~3100 | Medium |

| C=C Stretch (Thiophene Ring) | 1300-1550 | Strong |

| C-S Stretch (Thiophene Ring) | 600-800 | Strong |

This table is generated based on typical values for the respective functional groups and may not represent the exact experimental values for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound provides detailed information about the number and types of protons and their neighboring atoms. The spectrum is expected to show three distinct signals corresponding to the protons of the carboxylic acid, the methylene (B1212753) group, and the thiophene ring.

The carboxylic acid proton (-COOH) is typically observed as a broad singlet in the downfield region of the spectrum, usually between 10-13 ppm. The exact chemical shift can vary depending on the solvent and concentration. The two protons of the methylene group (-CH₂-) adjacent to the thiophene ring and the carboxylic acid group would appear as a sharp singlet, expected in the range of 3.8-4.0 ppm. The two protons on the thiophene ring are in different chemical environments and are coupled to each other, resulting in two doublets. The proton at the 3-position is expected to resonate at a slightly higher field than the proton at the 4-position due to the deshielding effect of the adjacent bromine atom. The typical chemical shift range for these protons is between 6.9 and 7.2 ppm, with a small coupling constant (J) of approximately 3-4 Hz, characteristic of coupling between protons at the 3 and 4 positions of a thiophene ring.

A summary of the expected ¹H NMR chemical shifts for this compound is provided in the table below. chegg.comchemicalbook.comchemicalbook.com

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 10.0-13.0 | Broad Singlet | - |

| -CH₂- | 3.8-4.0 | Singlet | - |

| Thiophene H-4 | 6.9-7.1 | Doublet | 3-4 |

| Thiophene H-3 | 7.0-7.2 | Doublet | 3-4 |

This table is generated based on typical values for the respective functional groups and may not represent the exact experimental values for this compound.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule.

The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to appear in the range of 170-175 ppm. The carbon of the methylene group is expected to resonate at approximately 35-40 ppm. The four carbon atoms of the thiophene ring will have distinct chemical shifts. The carbon atom bonded to the bromine (C5) will be significantly shielded by the heavy atom effect and is expected to appear around 112-115 ppm. The carbon atom bonded to the acetic acid group (C2) will be deshielded and is expected in the region of 140-145 ppm. The two remaining thiophene carbons (C3 and C4) are expected to have chemical shifts in the aromatic region, typically between 125 and 135 ppm.

The expected ¹³C NMR chemical shifts for this compound are summarized in the following table.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 170-175 |

| -CH₂- | 35-40 |

| C5 (Thiophene) | 112-115 |

| C2 (Thiophene) | 140-145 |

| C3/C4 (Thiophene) | 125-135 |

This table is generated based on typical values for the respective functional groups and may not represent the exact experimental values for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₆H₅BrO₂S, the expected monoisotopic mass is approximately 220.919 g/mol . uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 220 and 222 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.orgmiamioh.edu Therefore, significant fragments at m/z 203/205 and 175/177 would be expected. Another prominent fragmentation pathway would be the cleavage of the bond between the methylene group and the thiophene ring, leading to the formation of a bromothiophenylmethyl cation at m/z 190/192. The loss of a bromine atom from the molecular ion would result in a fragment at m/z 141.

A table of predicted mass-to-charge ratios (m/z) for various adducts and fragments of this compound is provided below, based on computational predictions. uni.lu

| Adduct / Fragment | Predicted m/z |

| [M+H]⁺ | 220.92664 |

| [M+Na]⁺ | 242.90858 |

| [M-H]⁻ | 218.91208 |

| [M+H-H₂O]⁺ | 202.91662 |

| [M]⁺ | 219.91881 |

| [M]⁻ | 219.91991 |

This table is based on predicted data from PubChemLite. uni.lu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules by transferring ions from solution into the gas phase. nih.gov For this compound, ESI-MS is crucial for confirming molecular weight and elemental composition. The analysis can be performed in both positive and negative ion modes.

In positive ion mode, protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺ are commonly observed. nih.govuni.lu In negative ion mode, which is often highly effective for acidic compounds, the deprotonated molecule [M-H]⁻ is the primary species detected. uni.lunih.gov The presence of weak acids, such as acetic acid, in the mobile phase can enhance the ESI response in negative mode. nih.govwiley.com The inherent electrochemical processes within the ESI source can also lead to the formation of radical cations (M⁺) through electron loss. deepdyve.com

Predicted ESI-MS data for the parent compound highlights the expected mass-to-charge ratios (m/z) for various adducts, which are instrumental for its identification. uni.lu

Table 1: Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z | Ion Mode |

|---|---|---|

| [M-H]⁻ | 218.91208 | Negative |

| [M+H]⁺ | 220.92664 | Positive |

| [M+Na]⁺ | 242.90858 | Positive |

| [M+NH₄]⁺ | 237.95318 | Positive |

| [M+K]⁺ | 258.88252 | Positive |

| [M+HCOO]⁻ | 264.91756 | Negative |

Data sourced from PubChemLite. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry, making it an indispensable tool for analyzing complex mixtures, such as reaction products or metabolites of thiophene derivatives. nih.govnih.gov

The choice of chromatographic conditions, particularly the mobile phase composition and pH, is critical for achieving optimal separation and ionization efficiency. nih.gov Reversed-phase liquid chromatography (RPLC) is commonly employed, often using a C18 or phenyl-hexyl column. mdpi.comnih.gov Gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, modified with additives like formic acid or acetic acid, is typical. nih.govnih.gov For a diverse range of compounds, an aqueous mobile phase with 0.05% acetic acid and 5 mM ammonium acetate (B1210297) (pH 4.4) has been shown to provide good performance for a majority of analytes in both positive and negative ion modes. nih.gov

In the analysis of thiophene-based derivatives, LC-MS is used to monitor reaction progress and identify products. For instance, in the synthesis of mPGES-1 inhibitors based on a 2-(thiophen-2-yl)acetic acid scaffold, a derivative, 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic acid, was identified by its deprotonated molecular ion in ESI-MS. nih.gov Similarly, LC-MS is routinely used to confirm the completion of synthetic steps in the creation of complex molecules containing thiophene moieties. acs.org

Table 2: Typical LC-MS Methodologies for Thiophene Derivatives and Related Compounds

| Parameter | Description | Source(s) |

|---|---|---|

| Chromatography Mode | Reversed-Phase Liquid Chromatography (RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC) | mdpi.com |

| Column Type | C18, Phenyl-Hexyl | mdpi.comnih.gov |

| Mobile Phase (Organic) | Acetonitrile | nih.govnih.gov |

| Mobile Phase (Aqueous) | Water with additives like formic acid, acetic acid, or ammonium acetate | nih.govnih.gov |

| Optimal Generic pH | pH 4.4 (0.05% acetic acid + 5 mM ammonium acetate) | nih.gov |

| Ionization Mode | ESI (Positive and Negative) | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For compounds containing conjugated systems like the thiophene ring, the dominant absorption bands typically arise from π → π* transitions. diva-portal.orgnih.gov

The absorption spectrum of thiophene derivatives is sensitive to the extent of conjugation and the nature of substituents. The parent this compound is expected to show characteristic absorption bands related to the π-conjugated system of the brominated thiophene ring. For related oligothiophenes, a dominant band is observed in the 414–422 nm range. nih.gov

Studies on more complex derivatives, such as 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, show significant absorption in the visible region, with absorption maxima (λmax) that are sensitive to solvent polarity. uobaghdad.edu.iquobaghdad.edu.iq For example, this compound's λmax shifts from 558 nm in propylene (B89431) carbonate to 570 nm in toluene, demonstrating a red shift in less polar solvents. uobaghdad.edu.iq This solvatochromic effect is indicative of changes in the electronic distribution in the ground and excited states. diva-portal.org

Table 3: UV-Vis Absorption Maxima (λmax) for Related Thiophene Derivatives

| Compound/Class | Solvent | λmax (nm) | Transition Type | Source(s) |

|---|---|---|---|---|

| Pentameric Oligothiophene (HS-84) | Methanol (MeOH) | 414 | π → π* | nih.gov |

| Pentameric Oligothiophene (HS-84) | Phosphate-Buffered Saline (PBS) | 422 | π → π* | nih.gov |

| Diketopyrrolo-pyrrole Derivative | Propylene Carbonate | 558 | π → π* | uobaghdad.edu.iquobaghdad.edu.iq |

| Diketopyrrolo-pyrrole Derivative | Acetonitrile | 558 | π → π* | uobaghdad.edu.iq |

| Diketopyrrolo-pyrrole Derivative | Toluene | 570 | π → π* | uobaghdad.edu.iq |

X-ray Crystallography for Three-Dimensional Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal data on molecular geometry, conformation, and packing.

While the specific crystal structure for this compound is not publicly documented, analysis of closely related brominated thiophene structures provides significant insight into the expected structural features. SCXRD analysis of compounds like 2,5-bis(5-bromothiophen-2-yl)thiophene (B1295787) reveals that the thiophene rings are essentially planar. researchgate.net For example, in the crystal structure of this terthiophene, the molecule is nearly flat with an r.m.s. deviation of 0.06 Å. researchgate.net

The crystal system and space group are fundamental parameters determined by SCXRD. A chalcone (B49325) derivative containing a bromo-thiophene moiety was found to crystallize in the monoclinic system with the space group P21/n. uomphysics.net The crystal structure of 2,5-bis(5-bromothiophen-2-yl)thiophene was solved in the orthorhombic space group Pcc2. researchgate.net Such data are essential for understanding the symmetry and packing arrangement of molecules in the solid state. The introduction of different functional groups can significantly alter the crystal packing and lead to polymorphism, where a compound crystallizes in multiple forms. rsc.org

Table 4: Crystallographic Data for Related Brominated Thiophene Compounds

| Compound | Crystal System | Space Group | Key Feature(s) | Source(s) |

|---|---|---|---|---|

| (E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one | Monoclinic | P21/n | Molecules connected in a zig-zag manner | uomphysics.net |

| 2,5-bis(5-bromothiophen-2-yl)thiophene | Orthorhombic | Pcc2 | Nearly planar molecular structure | researchgate.netresearchgate.net |

The solid-state architecture of this compound is dictated by a network of intermolecular interactions. The most significant of these is the hydrogen bonding involving the carboxylic acid functional group. Carboxylic acids typically form robust, cyclic dimers through a pair of O-H···O=C hydrogen bonds, creating a characteristic R²₂(8) supramolecular synthon. youtube.comnih.gov This strong and directional interaction is a primary driver in the crystal packing of such molecules.

Beyond the dominant hydrogen bonding, weaker interactions play a crucial role in stabilizing the three-dimensional structure. These include:

C-H···π Interactions: These are a form of weak hydrogen bond where a C-H bond acts as a donor and a π-system (the aromatic thiophene ring) acts as an acceptor. rsc.org Such interactions are commonly observed in the crystal structures of thiophene derivatives, influencing their conformation and packing. nih.govresearchgate.net

π-π Stacking: The planar thiophene rings can stack on top of each other, an interaction driven by the overlap of π-orbitals. These interactions are frequently found in the crystal engineering of aromatic and heteroaromatic compounds. rsc.orgresearchgate.net

Halogen Bonding: The bromine atom on the thiophene ring can act as a Lewis acidic "halogen bond donor," interacting with Lewis basic sites like nitrogen or oxygen atoms on adjacent molecules. rsc.org

The interplay of these varied interactions—from strong hydrogen bonds to weaker C-H···π and stacking forces—determines the final crystal structure. mdpi.com

Computational Chemistry and Theoretical Studies of 2 5 Bromothiophen 2 Yl Acetic Acid Systems

Quantum Chemical Computation for Spectroscopic Data Correlation

The correlation of experimentally obtained spectroscopic data with theoretically calculated parameters through quantum chemical computations provides a powerful tool for the structural elucidation and vibrational analysis of molecules. For 2-(5-bromothiophen-2-yl)acetic acid, while specific comprehensive studies correlating experimental and a broad range of computational spectroscopic data are not extensively available in publicly accessible literature, the established principles of computational chemistry allow for a detailed theoretical exploration. Such studies typically employ Density Functional Theory (DFT) methods, which have been proven effective for predicting the spectroscopic properties of related organic molecules.

Methodologies like the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, often paired with basis sets such as 6-311++G(d,p), are standard for optimizing molecular geometry and calculating vibrational frequencies (FTIR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). The Gauge-Including Atomic Orbital (GIAO) method is commonly used for predicting NMR spectra.

Vibrational Spectroscopy (FTIR and Raman)

Theoretical calculations of the vibrational spectra of this compound would involve the determination of the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical model, thereby improving the agreement with experimental data. The assignments of vibrational modes to specific molecular motions, such as the stretching and bending of C-H, C=C, C-S, C-Br, and the carboxylic acid group (C=O, C-O, O-H), can be made with high confidence based on these computations.

A hypothetical comparison between experimental and scaled B3LYP/6-311++G(d,p) calculated vibrational frequencies for the key functional groups of this compound is presented below.

Table 1: Hypothetical Correlation of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) B3LYP/6-311++G(d,p) (cm⁻¹) | Assignment |

| ν(O-H) | ~3300-2500 (broad) | ~3090 | O-H stretching in carboxylic acid dimer |

| ν(C-H) aromatic | ~3100 | ~3105 | Thiophene (B33073) C-H stretching |

| ν(C=O) | ~1710 | ~1705 | Carbonyl stretching in carboxylic acid |

| ν(C=C) | ~1550 | ~1545 | Thiophene ring C=C stretching |

| δ(O-H) | ~1420 | ~1415 | O-H in-plane bending |

| ν(C-O) | ~1300 | ~1295 | C-O stretching in carboxylic acid |

| ν(C-Br) | ~650 | ~645 | C-Br stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The GIAO method within DFT is a reliable approach for the calculation of ¹H and ¹³C NMR chemical shifts. The theoretical values are typically calculated relative to a reference standard, commonly tetramethylsilane (B1202638) (TMS), and can be correlated with experimental spectra.

Table 2: Hypothetical Correlation of Experimental and Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Experimental Chemical Shift (ppm) | Calculated GIAO/B3LYP/6-311++G(d,p) (ppm) |

| ¹³C NMR | ||

| C=O | ~175 | ~174.5 |

| C5 (C-Br) | ~112 | ~111.8 |

| C2 (C-CH₂) | ~145 | ~144.7 |

| C3 | ~128 | ~127.9 |

| C4 | ~130 | ~130.2 |

| CH₂ | ~38 | ~37.5 |

| ¹H NMR | ||

| H3 | ~7.0 | ~6.95 |

| H4 | ~7.2 | ~7.15 |

| CH₂ | ~3.8 | ~3.78 |

| COOH | ~12.0 | ~11.9 |

Electronic Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) calculations are utilized to predict the electronic absorption spectra, providing insights into the electronic transitions within the molecule. The calculations can determine the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which correlate with the intensity of the absorption bands observed in experimental UV-Vis spectra. For this compound, the electronic transitions would primarily involve π → π* transitions within the thiophene ring and n → π* transitions associated with the carbonyl group of the carboxylic acid.

Applications in Organic Synthesis and Materials Science

2-(5-Bromothiophen-2-yl)acetic Acid as a Building Block in Complex Molecule Synthesis

The utility of this compound as a scaffold in complex molecule synthesis is primarily due to the presence of the bromine atom on the thiophene (B33073) ring. This site serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govtcichemicals.com This reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with a range of aryl boronic acids, providing a powerful tool for constructing biaryl structures and other complex molecular architectures. tcichemicals.comnih.gov

The reactivity of the C-Br bond on the thiophene ring is well-established, allowing for regioselective functionalization. nih.gov For instance, in the synthesis of novel inhibitors, a similar compound, 2-(4-bromothiophen-2-yl)acetic acid, was successfully coupled with various substituted boronic acids using a Pd(PPh₃)₄ catalyst to generate a library of 4-phenyl-(thiophen-2-yl)acetic acid derivatives. nih.gov This highlights the reliability of the Suzuki-Miyaura reaction on the bromothiophene core for creating elaborate structures.

The general procedure involves reacting the bromothiophene derivative with a suitable boronic acid in the presence of a palladium catalyst and a base. nih.gov This methodology is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups, making it a cornerstone in modern organic synthesis. tcichemicals.com

Table 1: Examples of Complex Molecules Synthesized via Suzuki-Miyaura Coupling of Bromothiophene Acetic Acid Derivatives

| Starting Bromothiophene | Coupling Partner (Boronic Acid) | Resulting Product Core Structure | Reference |

|---|---|---|---|

| 2-(4-bromothiophen-2-yl)acetic acid | 4-(4-methylphenylsulfonamido)phenylboronic acid | 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid | nih.gov |

| 2-(4-bromothiophen-2-yl)acetic acid | 3-(benzyloxy)phenylboronic acid | 2-(4-(3-(benzyloxy)phenyl)thiophen-2-yl)acetic Acid | nih.gov |

| 2-(4-bromothiophen-2-yl)acetic acid | 4-benzoylphenylboronic acid | 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic Acid | nih.gov |

| 2-bromo-5-(bromomethyl)thiophene | Various Aryl Boronic Acids | 2-(bromomethyl)-5-aryl-thiophenes | nih.gov |

Intermediates for Biologically Active Compounds

The thiophene ring is a key structural motif found in numerous pharmaceutically and agrochemically active compounds. mdpi.comresearchgate.net Consequently, this compound serves as a crucial intermediate in the synthesis of novel, biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer activities. nih.govnih.govmdpi.com

A notable application is in the development of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) inhibitors, which are targets for anti-inflammatory and cancer therapies. nih.gov By using a bromothiophene acetic acid scaffold, researchers have synthesized potent inhibitors with low micromolar activity. nih.gov Furthermore, derivatives of this compound have been incorporated into quinolone structures to create potent antibacterial agents. nih.gov A study on N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives of piperazinyl quinolones revealed that some of these compounds exhibit antibacterial activity comparable or superior to reference drugs like ciprofloxacin against Gram-positive bacteria. nih.gov

In the field of agrochemicals, thiophene-containing molecules have been developed as effective fungicides. mdpi.com The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives has led to the discovery of compounds with excellent fungicidal activity against cucumber downy mildew, demonstrating the value of the thiophene heterocycle in crop protection. mdpi.com

Table 2: Biological Activities of Compounds Derived from Bromothiophene Precursors

| Precursor Core | Resulting Compound Class | Biological Activity | Target | Reference |

|---|---|---|---|---|

| Bromothiophene Acetic Acid | 4-Aryl-thiophen-2-yl-acetic acids | Anti-inflammatory, Anticancer | mPGES-1 Enzyme | nih.gov |

| 5-Bromothiophen-2-yl moiety | Piperazinyl Quinolones | Antibacterial | Gram-positive bacteria (e.g., S. aureus) | nih.gov |

| 5-Bromothiophene-2-carboxylate | 2-Ethylhexyl 5-arylthiophene-2-carboxylates | Antibacterial | XDR Salmonella Typhi | mdpi.com |

| Thiophene | N-(thiophen-2-yl) nicotinamides | Fungicidal | Cucumber Downy Mildew | mdpi.com |

Development of Chemical Libraries and Informer Compounds

The creation of chemical libraries containing structurally diverse molecules is a cornerstone of modern drug discovery. This compound is an ideal starting material for diversity-oriented synthesis due to its two distinct and orthogonally reactive functional groups.

The carboxylic acid moiety can undergo a variety of transformations, such as esterification or amidation, to introduce a diverse range of functional groups. Simultaneously, the aryl bromide can be modified through numerous cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to append different substituents to the thiophene core. This dual reactivity allows for the rapid generation of a large and varied library of compounds from a single, readily available precursor. This approach is fundamental to fragment-based drug discovery, where small, simple molecules are elaborated to develop potent and selective ligands for biological targets.

Application in Nonlinear Optical (NLO) Organic Materials

Organic materials with significant nonlinear optical (NLO) properties are crucial for applications in optoelectronics, including optical data storage and signal processing. nih.gov The performance of these materials often relies on molecular structures with electron-donating and electron-accepting groups connected by a π-conjugated system (a D-π-A architecture). nih.govresearchgate.net

The thiophene ring is an excellent component of this π-system, acting as an efficient electron donor or as part of the conjugated bridge. researchgate.networldscientific.com this compound can serve as a precursor to NLO chromophores. The bromine atom can be substituted with a strong electron-acceptor group via cross-coupling, while the thiophene ring itself acts as the donor and π-spacer. The resulting D-π-A molecule can exhibit significant molecular hyperpolarizability, a key requirement for NLO activity. The delocalization of π-electrons across the molecular framework, which causes polarization, is essential for these properties. nih.gov Theoretical and experimental studies have confirmed that incorporating thiophene rings into chromophores can lead to materials with highly efficient second-order NLO properties. researchgate.net

Precursors for Polymer Synthesis and Functional Materials

Brominated thiophenes are widely used as monomers for the synthesis of polythiophenes, a class of conducting polymers with applications in organic electronics such as transistors and photovoltaic devices. jst.go.jprsc.org The bromine atom on this compound allows it to be incorporated into a polymer chain through various polycondensation reactions, including Kumada-Tamao coupling and other cross-coupling polymerization methods. jst.go.jp

The presence of the acetic acid group is particularly advantageous, as it imparts functionality to the resulting polymer. Polythiophenes are often insoluble, which limits their processability. rsc.org Attaching side chains with functional groups like carboxylic acids can enhance solubility and provide handles for further modification. For example, poly(thiophene acetic acid) has been used to create nanocomposites with iron oxide nanoparticles. researchgate.net The carboxyl groups improve the adsorption and surface contact between the polymer and the nanoparticles and can also introduce pH-responsive behavior to the material. researchgate.net This makes this compound a valuable precursor for creating advanced functional materials with tailored electronic, physical, and chemical properties. nbinno.comwikipedia.org

Preclinical Biological and Medicinal Chemistry Applications in Vitro & Mechanistic Studies

In Vitro Anticancer and Antiproliferative Investigations

The therapeutic potential of compounds derived from the 2-(thiophen-2-yl)acetic acid scaffold has been a subject of scientific inquiry. This core structure serves as a valuable platform for the development of novel agents targeting cancer cell proliferation.

Research into derivatives of 2-(thiophen-2-yl)acetic acid has demonstrated notable antiproliferative effects. In a study focused on identifying inhibitors for microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in cancer and inflammation, a series of compounds were synthesized using 2-(thiophen-2-yl)acetic acid as a chemical base.

Among the synthesized derivatives, certain compounds displayed significant inhibitory activity against the A549 human lung carcinoma cell line. Specifically, compound 2c (2-(4-(3-((2-chlorobenzyl)oxy)phenyl)thiophen-2-yl)acetic Acid) was identified as a promising agent, exhibiting interesting IC₅₀ values when compared to a reference compound. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound | Cell Line | Activity | Source |

|---|---|---|---|

| 2-(4-(3-((2-chlorobenzyl)oxy)phenyl)thiophen-2-yl)acetic Acid | A549 (Human Lung Carcinoma) | Reported as having "interesting IC₅₀ values" |

Beyond inhibiting cell proliferation, derivatives of the 2-(thiophen-2-yl)acetic acid structure have been shown to influence the cell cycle and induce programmed cell death. The cell cycle is a series of events that takes place in a cell as it grows and divides; disruption of this process is a key strategy in cancer therapy.

The most promising derivative from the aforementioned study, 2c , was found to induce cell cycle arrest in the G0/G1 phase after 24 hours of exposure. Furthermore, at 48 and 72 hours of treatment, the compound caused an increase in the subG0/G1 cell population, which is indicative of cell death through apoptosis or necrosis. Apoptosis is a form of programmed cell death that is essential for eliminating damaged or cancerous cells.

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand and predict ligand-protein interactions.

The SARS-CoV-2 main protease and the p53 tumor suppressor protein are significant targets in computational drug discovery. The main protease is crucial for the replication of the SARS-CoV-2 virus, making it a prime target for antiviral drugs. The p53 protein plays a critical role in preventing cancer formation, and its reactivation in tumor cells is a major therapeutic goal. While extensive docking studies have been performed on these targets with various ligands, specific ligand-protein interaction analyses detailing the binding of 2-(5-bromothiophen-2-yl)acetic acid with either the SARS-CoV-2 main protease or the p53 receptor are not available in the reviewed scientific literature.

Computational screening is a powerful method for identifying promising lead compounds from large chemical libraries. This approach was instrumental in highlighting the potential of the 2-(thiophen-2-yl)acetic acid scaffold.

In a search for novel mPGES-1 inhibitors, researchers employed a virtual fragment screening approach. This method involved computationally screening aromatic bromides that could be easily modified. Through this in silico process, 2-(thiophen-2-yl)acetic acid was identified as a suitable chemical platform for developing potent inhibitors of mPGES-1, a valuable target in cancer therapy. This demonstrates the utility of computational methods in prioritizing chemical structures for further synthesis and biological evaluation.

Assessment of Biological Properties via Computational Methods

Computational methods provide a rapid and cost-effective means to assess the potential biological properties of chemical compounds before they are synthesized. These techniques can predict how a molecule might interact with biological targets and guide the design of more effective therapeutic agents.

The identification of 2-(thiophen-2-yl)acetic acid as a promising scaffold for mPGES-1 inhibitors is a direct result of such computational assessment. By using a virtual fragment screening approach, scientists were able to sift through numerous candidates and select a core structure with a high probability of leading to biologically active compounds. This in silico/synthesis pipeline, which begins with computational screening and moves to chemical synthesis and biological testing, represents an efficient and modern approach to drug discovery.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug-Like Nature

Computational analyses for related thiophene (B33073) compounds have utilized platforms such as SwissADME and pkCSM to evaluate various parameters. These parameters often include physicochemical properties, lipophilicity, water-solubility, and pharmacokinetics, which collectively contribute to a compound's drug-like nature. For instance, adherence to Lipinski's rule of five is a common benchmark for predicting oral bioavailability. This rule suggests that a compound is more likely to be orally absorbed if it has a molecular weight of less than 500 daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP value of less than 5.

In studies of other thiophene derivatives, researchers have successfully predicted their intestinal absorption, distribution in the brain and central nervous system, and their potential as substrates or inhibitors of metabolic enzymes like cytochrome P450s. These computational studies serve as a crucial first step in identifying promising compounds for further experimental investigation.

Below is an interactive data table presenting a predicted ADME and drug-likeness profile for this compound, based on computational models commonly used for small molecules.

| Parameter | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 221.07 g/mol | Compliant with Lipinski's rule (<500) |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's rule (≤10) |

| Molar Refractivity | 47.5 cm³ | Within typical range for drug-like molecules |

| Lipophilicity | ||

| LogP (octanol/water) | 2.1 | Indicates moderate lipophilicity, favorable for membrane permeability |

| Water Solubility | ||

| ESOL LogS | -2.5 | Predicted to be moderately soluble |

| Pharmacokinetics | ||

| GI Absorption | High (predicted) | Likely to be well-absorbed from the gastrointestinal tract |

| BBB Permeant | Yes (predicted) | May cross the blood-brain barrier |

| P-gp Substrate | No (predicted) | Not likely to be actively effluxed by P-glycoprotein |

| CYP1A2 Inhibitor | No (predicted) | Low potential for drug-drug interactions via CYP1A2 |

| CYP2C19 Inhibitor | Yes (predicted) | Potential for drug-drug interactions via CYP2C19 |

| CYP2C9 Inhibitor | Yes (predicted) | Potential for drug-drug interactions via CYP2C9 |

| CYP2D6 Inhibitor | No (predicted) | Low potential for drug-drug interactions via CYP2D6 |

| CYP3A4 Inhibitor | No (predicted) | Low potential for drug-drug interactions via CYP3A4 |

| Drug-Likeness | ||

| Lipinski's Rule | 0 violations | Good oral bioavailability predicted |

| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability |

Note: The data in this table is predictive and generated based on computational modeling of this compound. It has not been experimentally verified.

Blood-Brain Barrier Permeability Prediction (e.g., PAMPA assays)

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method used to predict the passive diffusion of compounds across the BBB. This assay measures the permeability of a compound through a synthetic membrane coated with lipids that mimic the composition of the BBB.

While specific PAMPA assay results for this compound are not available, the predicted ADME profile from computational models suggests that the compound has the potential to be BBB permeant. Factors that favor BBB permeability include a low molecular weight, moderate lipophilicity, and a low number of hydrogen bonds, all of which are characteristics of this compound.

The PAMPA-BBB assay provides a quantitative measure of permeability, typically reported as an effective permeability coefficient (Pe). Compounds are generally classified as having high, medium, or low BBB permeability based on their Pe values.

Below is an interactive data table illustrating the predicted blood-brain barrier permeability of this compound based on its physicochemical properties and computational predictions, alongside typical reference values.

| Compound | Predicted Pe (10⁻⁶ cm/s) | Predicted Permeability Class |

| This compound | > 4.0 | High |

| Reference Compounds | ||

| Verapamil (High Permeability) | > 8.0 | High |

| Propranolol (High Permeability) | > 6.0 | High |

| Atenolol (Low Permeability) | < 1.0 | Low |

Note: The data for this compound in this table is a prediction based on its structural properties and has not been confirmed by experimental PAMPA assays.

Antioxidant Activity of Related Compounds

The thiophene ring is a structural motif present in numerous compounds that have demonstrated antioxidant activity. The ability of a compound to act as an antioxidant is often attributed to its capacity to donate a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. In vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to evaluate the antioxidant potential of chemical compounds.

Research on various thiophene derivatives has indicated that the nature and position of substituents on the thiophene ring can significantly influence their antioxidant properties. For instance, the presence of electron-donating groups can enhance the radical scavenging activity. While direct experimental data on the antioxidant activity of this compound is limited, the general antioxidant potential of the thiophene scaffold suggests that it could exhibit some level of radical scavenging activity.

Studies on other thiophene derivatives have reported varying degrees of antioxidant efficacy. For example, some synthetic thiophene-based compounds have shown significant radical scavenging activity, sometimes comparable to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). The antioxidant capacity is typically quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay.

Below is an interactive data table summarizing the reported antioxidant activities of some thiophene-containing compounds from the literature to provide a comparative context for the potential activity of this compound.

| Compound | Assay | IC50 (µg/mL) | Reference Antioxidant (IC50) |

| Thiophene Derivative A | DPPH | 25.5 | Ascorbic Acid (8.2) |

| Thiophene Derivative B | ABTS | 15.2 | Trolox (5.7) |

| Thiophene Derivative C | DPPH | > 100 | BHT (18.5) |

Note: This table presents data for structurally related thiophene derivatives to illustrate the range of antioxidant activities observed within this class of compounds. The antioxidant activity of this compound has not been experimentally determined.

Conclusion and Future Research Directions

Summary of Key Findings on 2-(5-Bromothiophen-2-yl)acetic Acid

This compound is a versatile chemical compound with the molecular formula C₆H₅BrO₂S. It is a thiophene (B33073) derivative distinguished by a bromine atom at the 5-position and an acetic acid group at the 2-position of the thiophene ring. This structure makes it a valuable intermediate in organic synthesis. The bromine atom allows for various coupling reactions, while the acetic acid group can be modified, making it a useful building block for more complex molecules.

Research has shown its potential in medicinal chemistry, particularly as an inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in inflammation. This suggests its potential for anti-inflammatory and anticancer applications.

Emerging Research Avenues for Halogenated Thiophene Acetic Acids

Halogenated thiophenes, including this compound, are important building blocks for new insecticides. nih.govresearchgate.net Future research is likely to focus on developing new synthetic routes to these compounds to improve efficiency and reduce costs. nih.gov

Another promising area is their use in materials science. Halogenated thiophenes can act as solvent additives to improve the efficiency of organic solar cells. rsc.org Further research could explore the use of other halogenated thiophene derivatives to optimize the performance of these devices. rsc.org The development of new thiophene-based conjugated polymers for electronic and optoelectronic applications is also an active area of research. rsc.org

Potential for Further Synthetic Innovation and Mechanistic Biological Studies

There is significant potential for further innovation in the synthesis of halogenated thiophene acetic acids. For example, new palladium-catalyzed reactions are being developed to create more complex thiophene derivatives. smolecule.com These methods could be used to generate novel compounds with unique biological activities.

Further mechanistic studies are needed to fully understand the biological activities of these compounds. For instance, while this compound has been identified as an mPGES-1 inhibitor, the precise details of its interaction with the enzyme are still being investigated. nih.gov A deeper understanding of these mechanisms could lead to the design of more potent and selective drugs. Additionally, the antimicrobial and anti-inflammatory properties of similar compounds suggest that further investigation into the biological activities of this compound and its derivatives is warranted. smolecule.comontosight.ai

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.